molecular formula C28H18N2O2 B075663 4,4'-Bis(2-benzoxazolyl)stilbene CAS No. 1533-45-5

4,4'-Bis(2-benzoxazolyl)stilbene

Cat. No.: B075663
CAS No.: 1533-45-5
M. Wt: 414.5 g/mol
InChI Key: ORACIQIJMCYPHQ-MDZDMXLPSA-N
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Description

2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole: is an organic compound with the molecular formula C28H18N2O2 . It is known for its unique structure, which includes two benzoxazole groups connected by a 1,2-ethenediyl-4,1-phenylene linkage. This compound is often used as an optical brightening agent due to its ability to absorb ultraviolet light and re-emit it as visible blue light, enhancing the appearance of materials by making them look whiter and brighter .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole typically involves the condensation of o-aminophenol with terephthalaldehyde. The reaction is carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions usually include heating the mixture to a temperature range of 150-200°C for several hours to ensure complete condensation .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to remove any impurities .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole is widely used as an optical brightening agent in the textile and paper industries. It enhances the whiteness and brightness of materials by absorbing ultraviolet light and re-emitting it as visible blue light .

Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its strong fluorescence properties. It can be used to label and track biological molecules in various assays and imaging techniques .

Industry: Apart from its use in textiles and paper, it is also employed in the plastics industry to improve the appearance of plastic products. Additionally, it is used in the formulation of detergents and cleaning agents to enhance their whitening effects .

Comparison with Similar Compounds

  • 4,4’-Bis(2-benzoxazolyl)stilbene
  • 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(5-methyl-1,3-benzoxazole)
  • 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bis(4,6-diphenyl-1,3,5-triazine)

Comparison: While all these compounds share the benzoxazole moiety, 2,2’-(1,2-Ethenediyldi-4,1-phenylene)bisbenzoxazole is unique due to its specific ethylene linkage and phenylene structure. This unique structure imparts distinct optical properties, making it particularly effective as an optical brightening agent .

Properties

IUPAC Name

2-[4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]phenyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18N2O2/c1-3-7-25-23(5-1)29-27(31-25)21-15-11-19(12-16-21)9-10-20-13-17-22(18-14-20)28-30-24-6-2-4-8-26(24)32-28/h1-18H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORACIQIJMCYPHQ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=NC6=CC=CC=C6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10892019
Record name 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole]
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Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-
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CAS No.

1533-45-5, 36422-63-6
Record name 2,2'-(Vinylenedi-4-phenylene)bis(benzoxazole)
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Record name NSC252132
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Record name Benzoxazole, 2,2'-(1,2-ethenediyldi-4,1-phenylene)bis-
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Record name 2,2'-[(1E)-1,2-Ethenediyldi-4,1-phenylene]bis[benzoxazole]
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Record name 2,2'-(vinylenedi-p-phenylene)bisbenzoxazole
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Record name FLUORESCENT BRIGHTENER 393
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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